molecular formula C9H13N3 B1329628 3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile CAS No. 23996-25-0

3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile

Cat. No. B1329628
CAS RN: 23996-25-0
M. Wt: 163.22 g/mol
InChI Key: UIDDPPKZYZTEGS-UHFFFAOYSA-N
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Description

The compound 3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One such method is the direct vinylation of 1-substituted imidazoles, as described in the study of stereoselective C2-vinylation of 1-methylimidazole with 3-phenyl-2-propynenitrile . Although the specific compound is not directly synthesized in the papers provided, the methodologies discussed could potentially be adapted for its synthesis. For instance, the transformation of imidazole derivatives to cyclic ketals as mentioned in the second paper could be a relevant synthetic pathway for related compounds .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their reactivity and biological activity. The density functional theory (DFT) study on the mechanisms of stereoselective C2-vinylation of 1-substituted imidazoles provides insights into the geometries of reactants, transition states, intermediates, and products . This information is essential for understanding the molecular structure and reactivity of 3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile.

Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives can be complex, involving multiple steps and pathways. The DFT study reveals that the vinylation reaction contains three processes: formation of zwitterion, proton transfer, and ring rearrangement, with four possible reaction channels . These findings can help predict the behavior of 3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of 3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile, the synthesis and transformation of related compounds suggest that these derivatives can exhibit a range of properties depending on their substituents and the conditions under which they are synthesized and reacted . The stereoselectivity of the vinylation reaction and the potential for smooth reaction in the gas phase are also notable properties that could be relevant to the compound .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Ionic Liquids : The compound 3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile is a part of the synthesis and characterization of dual functionalized imidazolium-based ionic liquids. These have been synthesized and characterized using techniques like NMR, FTIR, and elemental analysis, with their thermophysical properties like viscosity, density, and refractive indices being measured across different temperatures (Muhammad et al., 2012).

Biological Evaluation

  • Antitumor Activity : Novel metal complexes with substituted benzimidazole ligands, including variants of the compound, have been synthesized and tested for cytotoxic activity on the MCF-7 cell line. Some of these complexes showed significant antitumor activity, suggesting potential for new antitumor drugs (El-Seidy et al., 2013).

Chemical Properties and Applications

  • Thermophysical Properties : The compound has been used to study the thermophysical properties like viscosity, density, and refractive indices of functionalized imidazolium-based ionic liquids (Muhammad et al., 2012).
  • Density and Excess Molar Volume : Studies involving this compound have been conducted to measure the density and excess molar volume of binary mixtures with methanol, highlighting its role in understanding intermolecular interactions (Gonfa et al., 2015).

Molecular Synthesis and Catalysis

  • Silica-Bound Imidazolium Compounds : This compound has been used in the synthesis of silica-bound imidazolium compounds for regioselective conversion of oxiranes to β-hydroxynitriles, demonstrating its utility in catalysis (Kiasat et al., 2013).

Fluorescence and Spectro-Electrochemical Behavior

  • Fluorescence Studies : Compounds bearing the imidazole moiety have shown significant fluorescence activity, with studies focusing on their absorption and emission properties (Boulebd et al., 2018).
  • Polymer Film Study : The polymer film of poly(3-(9H-carbazol-9-yl)propanenitrile) has been studied, revealing important insights into the spectro-electrochemical behavior of such polymers (Elamin et al., 2021).

Corrosion Inhibition

  • Inhibition of Mild Steel Corrosion : Derivatives of benzimidazole, including compounds similar to 3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile, have been studied for their ability to inhibit corrosion in mild steel, particularly in acidic environments (Ammal et al., 2018).

Safety And Hazards

The safety and hazards of “3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile” include acute toxicity when ingested, skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, there is a great importance of heterocyclic ring containing drugs .

properties

IUPAC Name

3-(2-ethyl-4-methylimidazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-3-9-11-8(2)7-12(9)6-4-5-10/h7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDDPPKZYZTEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1CCC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066949
Record name 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl-
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile

CAS RN

23996-25-0
Record name 2E4MZ-CN
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Record name 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl-
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Record name 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl-
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Record name 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl-
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Record name 2-ethyl-4-methyl-1H-imidazole-1-propiononitrile
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Record name 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
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